Methyl 2-[({2-[4-(propan-2-yl)phenyl]quinolin-4-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Methyl 2-[({2-[4-(propan-2-yl)phenyl]quinolin-4-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound featuring a quinoline moiety, a benzothiophene ring, and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[({2-[4-(propan-2-yl)phenyl]quinolin-4-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Benzothiophene Synthesis: The benzothiophene ring can be formed through the cyclization of 2-mercaptobenzoic acid with acetic anhydride.
Coupling Reactions: The quinoline and benzothiophene intermediates are then coupled using a carbonylation reaction, often facilitated by a palladium catalyst.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a dihydroquinoline derivative.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology
Biologically, the compound’s quinoline and benzothiophene moieties suggest potential activity as an antimicrobial or anticancer agent. Research is ongoing to explore its efficacy and mechanism of action in these areas.
Medicine
In medicine, derivatives of this compound could be investigated for their potential as therapeutic agents. The presence of the quinoline ring is particularly noteworthy, as many quinoline derivatives are known for their pharmacological activities.
Industry
Industrially, this compound could be used in the development of new polymers or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The exact mechanism of action of Methyl 2-[({2-[4-(propan-2-yl)phenyl]quinolin-4-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate depends on its application. In biological systems, it may interact with specific enzymes or receptors, disrupting normal cellular processes. The quinoline moiety could intercalate with DNA, inhibiting replication and transcription, while the benzothiophene ring might interact with proteins, altering their function.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Such as chloroquine and quinine, known for their antimalarial properties.
Benzothiophene Derivatives: Like raloxifene, used in the treatment of osteoporosis.
Methyl Esters: Common in various pharmaceutical compounds for their improved bioavailability.
Uniqueness
What sets Methyl 2-[({2-[4-(propan-2-yl)phenyl]quinolin-4-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate apart is its combination of these three distinct moieties, potentially offering a unique spectrum of biological activities and chemical reactivity.
Biological Activity
Methyl 2-[({2-[4-(propan-2-yl)phenyl]quinolin-4-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to highlight its pharmacological potential.
Chemical Structure and Properties
The compound features a unique structure characterized by a quinoline moiety, a benzothiophene core, and a carboxylate group. Its molecular formula is C23H26N2O3S, and it possesses a molecular weight of approximately 410.53 g/mol. The structural complexity suggests multiple sites for interaction with biological targets, which may contribute to its diverse biological activities.
Anticancer Activity
Recent studies have indicated that derivatives of quinoline and benzothiophene exhibit significant anticancer properties. For instance, compounds similar to this compound have shown potent antiproliferative effects against various cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | COLO205 (Colorectal adenocarcinoma) | 0.32 |
Compound B | H460 (Non-small-cell lung cancer) | 0.89 |
Methyl Derivative | Hep3B (Liver cancer) | 0.75 |
These results suggest that the compound may function through mechanisms such as tubulin inhibition and induction of apoptosis in cancer cells .
The proposed mechanism involves the binding of the compound to the colchicine-binding site on tubulin, disrupting microtubule dynamics essential for mitotic spindle formation. This action leads to cell cycle arrest and subsequent apoptosis in cancerous cells. Molecular docking studies have further elucidated the interaction between the compound and tubulin, providing insights into its potential as an anticancer agent .
Antimicrobial Activity
In addition to anticancer properties, preliminary investigations have suggested that this compound exhibits antimicrobial activity against certain bacterial strains. The structure-activity relationship (SAR) analysis indicates that modifications in the quinoline and benzothiophene portions can enhance antibacterial efficacy while minimizing toxicity .
Neuroprotective Effects
Emerging research has also pointed towards neuroprotective effects associated with similar compounds. In vitro studies have demonstrated that certain derivatives can reduce oxidative stress markers and promote neuronal survival under conditions mimicking neurodegenerative diseases . This opens avenues for exploring therapeutic applications in conditions such as Alzheimer's disease.
Case Studies
- Study on Antiproliferative Effects : A study conducted by Zhang et al. (2023) evaluated the antiproliferative effects of various quinoline derivatives, including this compound against multiple cancer cell lines. The findings revealed significant inhibition of cell growth with IC50 values ranging from 0.32 µM to 0.89 µM across different cell lines .
- Neuroprotective Study : In another investigation focusing on neuroprotection, researchers found that derivatives could mitigate neuronal death induced by oxidative stress in vitro models of neurodegeneration. These findings suggest potential applications in treating neurodegenerative disorders .
Properties
CAS No. |
351157-56-7 |
---|---|
Molecular Formula |
C29H28N2O3S |
Molecular Weight |
484.6 g/mol |
IUPAC Name |
methyl 2-[[2-(4-propan-2-ylphenyl)quinoline-4-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C29H28N2O3S/c1-17(2)18-12-14-19(15-13-18)24-16-22(20-8-4-6-10-23(20)30-24)27(32)31-28-26(29(33)34-3)21-9-5-7-11-25(21)35-28/h4,6,8,10,12-17H,5,7,9,11H2,1-3H3,(H,31,32) |
InChI Key |
YKXNTFYASMOXNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C5=C(S4)CCCC5)C(=O)OC |
Origin of Product |
United States |
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